![molecular formula C15H8F6O2-2 B221316 4-[2,2,2-trifluoro-1-(4-oxidophenyl)-1-(trifluoromethyl)ethyl]benzenolate](/img/structure/B221316.png)
4-[2,2,2-trifluoro-1-(4-oxidophenyl)-1-(trifluoromethyl)ethyl]benzenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Hexafluoroisopropylidene)bis(phenol anion) is a chemical compound known for its unique structural properties and applications in various fields. It is an aromatic compound with two phenol groups connected by a hexafluoroisopropylidene bridge. This compound is often used in the synthesis of high-performance polymers and materials due to its thermal stability and resistance to chemical degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Hexafluoroisopropylidene)bis(phenol anion) typically involves the reaction of hexafluoroacetone with phenol in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures around 50-100°C.
Solvent: Common solvents include methanol or ethanol.
Catalyst: A base such as sodium hydroxide or potassium hydroxide is used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 4,4’-(Hexafluoroisopropylidene)bis(phenol anion) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity phenol and hexafluoroacetone.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Hexafluoroisopropylidene)bis(phenol anion) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Polymerization: It can act as a monomer in the polymerization process to form high-performance polymers.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Polymerization: Catalysts like Lewis acids or bases are used to initiate the polymerization process.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Polymerization: High-performance polymers such as polycarbonates and polyesters.
Scientific Research Applications
4,4’-(Hexafluoroisopropylidene)bis(phenol anion) has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of specialty polymers with high thermal and chemical stability.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its role in developing medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of high-performance materials for aerospace, electronics, and automotive industries.
Mechanism of Action
The mechanism by which 4,4’-(Hexafluoroisopropylidene)bis(phenol anion) exerts its effects involves its interaction with various molecular targets and pathways. The hexafluoroisopropylidene bridge provides rigidity and stability to the compound, making it resistant to thermal and chemical degradation. The phenol groups can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and functionality in different applications.
Comparison with Similar Compounds
4,4’-(Hexafluoroisopropylidene)bis(phenol anion) is unique due to its hexafluoroisopropylidene bridge, which imparts exceptional thermal and chemical stability. Similar compounds include:
4,4’-(Hexafluoroisopropylidene)bis(benzoic acid): An aromatic dicarboxylic acid with similar stability but different functional groups.
4,4’-(Hexafluoroisopropylidene)diphthalic anhydride: Used in the synthesis of polyimides and other high-performance polymers.
4,4’-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline: A compound with similar structural features but different reactivity due to the presence of amine groups.
These comparisons highlight the unique properties of 4,4’-(Hexafluoroisopropylidene)bis(phenol anion) and its versatility in various applications.
Properties
Molecular Formula |
C15H8F6O2-2 |
|---|---|
Molecular Weight |
334.21 g/mol |
IUPAC Name |
4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate |
InChI |
InChI=1S/C15H10F6O2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8,22-23H/p-2 |
InChI Key |
ZFVMWEVVKGLCIJ-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[O-])(C(F)(F)F)C(F)(F)F)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[O-])(C(F)(F)F)C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
![2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B221275.png)
![3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid](/img/structure/B221277.png)
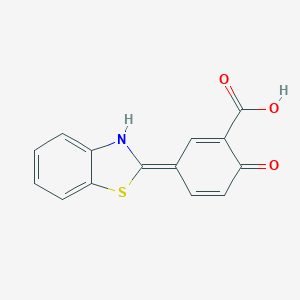
![1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B221279.png)
![N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B221282.png)


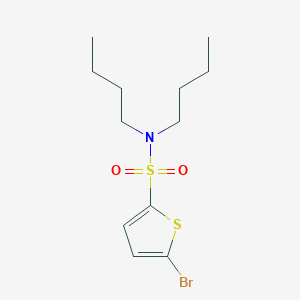
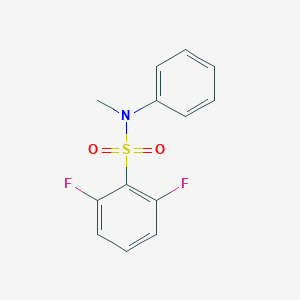

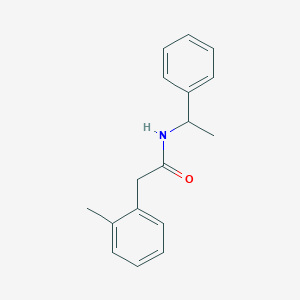
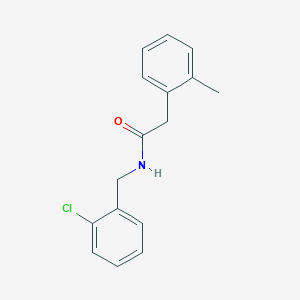
![N-[(4-fluorophenyl)methyl]-2-(2-methylphenyl)acetamide](/img/structure/B221368.png)
